4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one
Description
The compound 4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one is a pyrimidine nucleoside analog characterized by a 5-iodo substitution on the pyrimidin-2-one ring and a hydroxylated oxolane (tetrahydrofuran) sugar moiety with (2R,4R,5R) stereochemistry. This stereochemistry distinguishes it from closely related analogs like ibacitabine (5-iodo-2'-deoxycytidine), which has a (2R,4S,5R) configuration . The iodine atom at position 5 likely confers unique electronic and steric properties, influencing its interaction with enzymes such as DNA polymerases or kinases.
Properties
Molecular Formula |
C9H12IN3O4 |
|---|---|
Molecular Weight |
353.11 g/mol |
IUPAC Name |
4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one |
InChI |
InChI=1S/C9H12IN3O4/c10-4-2-13(9(16)12-8(4)11)7-1-5(15)6(3-14)17-7/h2,5-7,14-15H,1,3H2,(H2,11,12,16)/t5-,6-,7-/m1/s1 |
InChI Key |
WEVJJMPVVFNAHZ-FSDSQADBSA-N |
Isomeric SMILES |
C1[C@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)I)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)I)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrimidine Core
Method A: Cyclization of Urea Derivatives
- Starting Materials: 2,4-diaminopyrimidine derivatives.
- Procedure: Condensation of appropriate amidines or urea derivatives with halogenated carbonyl compounds under basic conditions to form the pyrimidine ring.
- Reaction Conditions: Elevated temperatures (~100°C), in solvents such as ethanol or dimethylformamide (DMF).
- Outcome: Formation of 2,4-diaminopyrimidine intermediates with suitable functional groups for further substitution.
Summary of the Synthesis Pathway
| Step | Description | Reagents/Conditions | References |
|---|---|---|---|
| 1 | Cyclization to form pyrimidine core | Amidines + halogenated carbonyls, heat | Patent JP2023524071A |
| 2 | Electrophilic iodination | Iodine + oxidants, mild temperature | Patent JP2023524071A |
| 3 | Synthesis of the sugar moiety | Chiral sugar derivatives, stereocontrol | Literature on nucleoside synthesis |
| 4 | Glycosylation coupling | Glycosyl donor + Lewis acids | Nucleoside synthesis protocols |
| 5 | Deprotection and purification | Acid/base hydrolysis, chromatography | Standard organic synthesis practices |
Notes on Variability and Optimization
- Stereochemistry: Critical for biological activity; chiral catalysts or auxiliaries are employed.
- Yield Optimization: Reaction conditions such as temperature, solvent, and reagent equivalents are fine-tuned.
- Safety and Purity: Reactions involving halogens and oxidants require careful handling; purification ensures removal of by-products.
Chemical Reactions Analysis
Chemical Reactivity Profile
The compound exhibits reactivity patterns typical of nucleoside analogs :
Nucleophilic Substitution
-
Iodine displacement : The 5-iodo group can undergo substitution with nucleophiles (e.g., hydroxylamine, amines) under basic conditions.
-
Mechanism : SN2-like displacement via transition state stabilization by the electron-withdrawing keto group at C2.
Phosphorylation
-
Triphosphate formation : The compound can undergo enzymatic phosphorylation to form the biologically active triphosphate analog, critical for incorporation into DNA/RNA .
-
Reaction example :
Hydrolysis
-
Sugar hydrolysis : The oxolan ring can undergo acid-catalyzed hydrolysis, releasing the pyrimidine base and sugar fragments.
-
Conditions : Low pH (e.g., HCl in dioxane).
Mechanism of Action
As a nucleoside analog , the compound's primary biochemical activity involves:
-
Incorporation into DNA/RNA : The triphosphate form competes with natural nucleotides for polymerase binding.
-
Chain termination : The modified sugar moiety or bulky iodine group disrupts base pairing, leading to strand termination.
-
Kinase-mediated activation : Required for conversion to the active triphosphate form .
Key structural determinants :
-
5-Iodo substitution : Enhances lipophilicity for cellular uptake.
-
Hydroxymethyl group : Affects hydrogen bonding and sugar pucker conformation .
Stability and Handling
Research Considerations :
-
Reaction optimization requires precise control of water content and temperature.
-
Analytical methods (e.g., HPLC, NMR) are critical for tracking intermediates and byproducts .
This compound exemplifies how structure-activity relationships in nucleoside analogs drive therapeutic innovation, balancing reactivity and bioavailability for clinical applications .
Scientific Research Applications
4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one involves its incorporation into DNA during replication. The presence of the iodine atom at the 5-position disrupts normal base pairing, leading to errors in DNA synthesis and ultimately inhibiting cell proliferation. This mechanism is particularly relevant in its potential use as an anticancer and antiviral agent.
Comparison with Similar Compounds
Structural and Stereochemical Differences
The table below highlights key structural differences between the target compound and its analogs:
Key Observations:
- Stereochemistry : The target compound’s (2R,4R,5R) configuration contrasts with ibacitabine’s (2R,4S,5R) and gemcitabine’s (2R,4R,5R). The 4R position may alter sugar puckering, affecting binding to kinases or polymerases .
- Halogen Substitutions: The 5-iodo group in the target compound vs.
- Sugar Modifications : Unlike telbivudine (a thymidine analog with a β-L configuration) , the target compound retains a β-D-like oxolane structure, critical for substrate recognition by viral or human kinases.
Target Compound vs. Gemcitabine:
- Gemcitabine : Inhibits DNA synthesis by incorporating its triphosphate form into DNA, causing chain termination. The 3,3-difluoro group prevents deamination, prolonging activity .
- Target Compound: The 5-iodo substitution may enhance DNA incorporation due to iodine’s van der Waals radius (1.98 Å vs.
Target Compound vs. Fiacitabine:
- Fiacitabine: Contains both 3-fluoro and 5-iodo groups.
- Target Compound : Lacks fluorine, possibly reducing off-target effects but also affinity for fluorophile-active sites.
Target Compound vs. Ibacitabine:
- Ibacitabine : The (4S) configuration in its sugar moiety may reduce compatibility with human deoxycytidine kinase, limiting phosphorylation and activation .
- Target Compound : The (4R) configuration could improve enzymatic recognition, enhancing prodrug activation.
Pharmacokinetic and Toxicological Considerations
- Metabolic Stability : Gemcitabine’s difluoro groups confer resistance to deamination, whereas the target compound’s iodine may increase susceptibility to dehalogenation, shortening half-life .
- Toxicity : Fluorinated analogs like gemcitabine are associated with myelosuppression, while iodine’s larger size might lead to distinct off-target interactions (e.g., thyroid disruption) .
Biological Activity
The compound 4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of specific kinases and its antimicrobial properties. This article compiles various research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with an amino group and a hydroxymethyl oxolane moiety. The iodine atom at the 5-position contributes to its unique reactivity and biological properties.
1. Inhibitory Activity Against Kinases
Recent studies have investigated the inhibitory effects of pyrimidine derivatives on various kinases, particularly those involved in malaria pathogenesis. For instance, compounds similar to This compound have shown promising results as inhibitors of Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4).
| Compound | Target Kinase | IC50 (μM) |
|---|---|---|
| Compound A | PfCDPK4 | 0.210 |
| Compound B | PfCDPK1 | 0.589 |
These findings suggest that modifications on the pyrimidine structure can enhance selectivity and potency against specific kinases involved in malaria infection .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrimidine derivatives are known to exhibit activity against various bacterial strains, including Streptococcus faecalis. The synthesis of related iodinated pyrimidines has demonstrated significant antimicrobial efficacy.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Streptococcus faecalis | 15 μg/mL |
| Compound D | Escherichia coli | 20 μg/mL |
This data indicates that the presence of iodine in the structure may enhance the compound's interaction with bacterial cell walls or metabolic pathways .
3. Anti-inflammatory Effects
Pyrimidine derivatives have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). The compound's structural features may allow it to modulate inflammatory mediators effectively.
| Compound | COX Inhibition IC50 (μM) |
|---|---|
| Compound E | COX-1: 19.45 |
| Compound F | COX-2: 23.8 |
Such activities suggest potential applications in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of pyrimidine derivatives in various biological assays:
- Malaria Treatment : A study demonstrated that specific pyrimidine analogs could significantly reduce parasitemia in infected models when administered at sub-micromolar concentrations.
- Antiviral Activity : Research on adenovirus infections showed that certain derivatives exhibited potent antiviral activity with minimal cytotoxic effects in vitro, suggesting a therapeutic window for further development .
Q & A
Q. What experimental approaches can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Conduct dose-response assays across multiple cell lines (e.g., cancer vs. normal) with standardized protocols (e.g., MTT or ATP-based viability assays). Validate target engagement using radiolabeled analogs (e.g., -tagged derivatives) or SPR to measure binding affinity to enzymes like DNA methyltransferases or kinases. Cross-reference discrepancies with structural analogs (e.g., cytarabine’s mechanism) to identify substituent-specific effects .
Q. How can the stereoselective synthesis of the (2R,4R,5R)-oxolan-2-yl moiety be optimized to minimize diastereomeric impurities?
- Methodological Answer : Employ chiral auxiliaries or asymmetric catalysis (e.g., Sharpless dihydroxylation) during oxolane ring formation. Use chiral HPLC to monitor enantiomeric excess (ee) and optimize reaction conditions (e.g., solvent polarity, temperature). Computational modeling (DFT) can predict transition-state energetics to guide catalyst selection .
Q. What crystallographic challenges arise when refining structures of iodine-containing nucleosides, and how are they addressed?
- Methodological Answer : The iodine atom’s high electron density can cause absorption artifacts. Use Mo-Kα radiation () and apply multi-scan absorption corrections in SHELXL. Refine anisotropic displacement parameters for iodine and validate hydrogen-bonding networks (e.g., O–HO/N interactions) against geometric restraints .
Q. How does this compound interact with metabolic enzymes compared to its non-iodinated counterparts?
- Methodological Answer : Perform enzyme kinetics assays with recombinant deoxycytidine kinase (dCK) or cytidine deaminase. Use LC-MS to quantify metabolites (e.g., 5-iodo-deoxyuridine) in cellular extracts. The iodine atom may sterically hinder phosphorylation by dCK, reducing prodrug activation, but resist deamination, prolonging half-life .
Data Analysis and Validation
Q. How can researchers differentiate between true biological activity and assay artifacts in high-throughput screens?
- Methodological Answer : Include counter-screens with off-target inhibitors (e.g., thymidine rescue for antimetabolites) and use orthogonal assays (e.g., SPR vs. enzymatic activity). Validate hits via CRISPR knockdown of putative targets. Cross-check cytotoxicity data with structural analogs to identify scaffold-specific artifacts .
Q. What analytical techniques are critical for detecting and quantifying synthetic impurities in this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
